(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol chemical structure and stereochemistry
(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol chemical structure and stereochemistry
An In-depth Technical Guide to (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol: Structure, Stereochemistry, and Synthetic Applications
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide array of biological activities.[1][2][3] These compounds are recognized for their diverse therapeutic potential, targeting conditions ranging from neurodegenerative disorders to infectious diseases and cancer.[2][3] The rigid, fused-ring structure of the THIQ system provides a well-defined three-dimensional geometry, making it an excellent template for designing molecules that can interact with high specificity at biological targets.[4]
Within this important class of compounds, (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol stands out as a particularly valuable chiral building block.[5][6] Its structure incorporates the foundational THIQ nucleus with a hydroxymethyl group at the C3 position. This C3 position is a stereocenter, meaning the molecule exists as a pair of enantiomers. The ability to synthesize and isolate these enantiomerically pure forms is critical, as the stereochemistry often dictates the biological efficacy and safety profile of the final drug candidate.[5][6]
This guide serves as a technical resource for researchers, chemists, and drug development professionals. It provides a comprehensive overview of the chemical structure, critical stereochemical aspects, prevalent synthetic and resolution strategies, and key applications of (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol, grounding all technical claims in authoritative references.
Chemical Structure and Physicochemical Properties
(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol possesses a bicyclic molecular framework where a benzene ring is fused to a saturated heterocyclic piperidine ring. The systematic IUPAC name for the racemic compound is (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol.[7] The presence of a primary alcohol functional group provides a reactive handle for further chemical modification, enhancing its utility as a synthetic intermediate.
Key Physicochemical Properties
The fundamental properties of the racemic compound and its individual enantiomers are summarized below. The distinct CAS numbers for each form are crucial for accurate identification and sourcing in a research or development setting.
| Property | Racemic | (R)-Enantiomer | (S)-Enantiomer | Reference(s) |
| Molecular Formula | C₁₀H₁₃NO | C₁₀H₁₃NO | C₁₀H₁₃NO | [5][8][9] |
| Molecular Weight | 163.22 g/mol | 163.22 g/mol | 163.22 g/mol | [5][8][9] |
| CAS Number | 63006-93-9 | 62855-02-1 | 18881-17-9 | [5][8][9][10][11] |
| Appearance | - | - | White to pale yellow powder | [5] |
| Melting Point | - | - | 114-116 °C | [5][10] |
| Optical Rotation | Not applicable | - | [α]²²/D = -97° (c=1 in methanol) | [5][10] |
Spectroscopic Profile
The structural features of (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol give rise to a characteristic spectroscopic signature. While experimental spectra should always be used for confirmation, the expected features are as follows:
-
¹H NMR: The spectrum would show distinct signals for the aromatic protons on the benzene ring, typically as a multiplet. The four protons on the saturated portion of the piperidine ring (C1 and C4) would appear as complex multiplets due to their diastereotopic nature. The proton at the C3 chiral center, the two protons of the hydroxymethyl group, and the exchangeable protons of the secondary amine (NH) and primary alcohol (OH) would also be present.
-
¹³C NMR: The spectrum would display ten unique carbon signals. Four signals would correspond to the sp²-hybridized carbons of the benzene ring, with two being quaternary. The remaining six signals would correspond to the sp³-hybridized carbons of the C1, C3, C4, and hydroxymethyl (-CH₂OH) groups.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a broad peak for the O-H stretch of the alcohol, a sharp peak for the N-H stretch of the secondary amine, C-H stretching for both aromatic and aliphatic carbons, and C=C stretching bands characteristic of the aromatic ring.[12]
-
Mass Spectrometry (MS): The electron ionization mass spectrum would show a molecular ion peak (M⁺) at an m/z of approximately 163.[13] Common fragmentation patterns would involve the loss of the hydroxymethyl group (-CH₂OH) or cleavage of the heterocyclic ring.
Stereochemistry: The Critical Dimension
The most significant structural feature of (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol for drug development is the chiral center at the C3 position. This gives rise to two non-superimposable mirror images, the (R) and (S) enantiomers.
-
(R)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol: CAS Number 62855-02-1.[9][11]
-
(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol: CAS Number 18881-17-9.[5][10]
The three-dimensional arrangement of atoms is paramount in pharmacology. Enantiomers often exhibit markedly different pharmacodynamic and pharmacokinetic properties because biological systems (e.g., enzymes, receptors) are themselves chiral. One enantiomer may fit perfectly into a binding site to elicit a desired therapeutic effect, while the other may be inactive or, in some cases, cause undesirable side effects. Therefore, the development of enantiomerically pure compounds is a cornerstone of modern drug design.[5] The absolute configuration of these molecules can be unequivocally determined using techniques such as single-crystal X-ray crystallography or by correlation to known chiral standards via chiral High-Performance Liquid Chromatography (HPLC).[14]
Synthesis and Chiral Resolution
The synthesis of (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol can be approached through racemic preparation followed by resolution, or via direct asymmetric synthesis. The choice of method depends on factors such as scale, cost, and the availability of chiral starting materials or catalysts.
Retrosynthetic Analysis
A common retrosynthetic approach for the THIQ core is through the Pictet-Spengler reaction.[15][16] This strategy disconnects the target molecule into a β-phenylethylamine precursor and an aldehyde equivalent.
Caption: Retrosynthetic analysis of the THIQ-3-methanol scaffold.
Racemic Synthesis Protocol: Modified Pictet-Spengler Reaction
The Pictet-Spengler reaction involves the acid-catalyzed cyclization of a β-arylethylamine with a carbonyl compound.[15] A plausible synthesis for the racemic target molecule would start from a suitable phenylalanine derivative.
Objective: To synthesize racemic (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol.
Methodology:
-
Amine Protection: Phenylalanine is first protected at the amino group (e.g., as a benzyl or Boc derivative) to prevent side reactions.
-
Carboxylic Acid Reduction: The carboxylic acid moiety is reduced to a primary alcohol using a suitable reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent. This step must be performed with caution due to the high reactivity of LiAlH₄. The causality here is the need for a powerful reductant to convert the stable carboxylate into an alcohol.
-
Deprotection: The protecting group on the amine is removed under appropriate conditions (e.g., hydrogenolysis for a benzyl group). This yields the β-phenylethylamine precursor with the required alcohol functionality.
-
Pictet-Spengler Cyclization: The resulting amino alcohol is reacted with formaldehyde (or a formaldehyde equivalent like paraformaldehyde) under acidic conditions (e.g., formic acid or HCl). The acid catalyzes the formation of an intermediate iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution to form the THIQ ring, yielding the target racemic product.
Chiral Resolution of the Racemic Mixture
For applications in drug discovery, separating the racemic mixture into its pure enantiomers is essential. The most established and scalable method is through the formation of diastereomeric salts.[17][18]
Principle: This technique relies on the principle that while enantiomers have identical physical properties, diastereomers do not. By reacting the racemic amine with a single enantiomer of a chiral acid, two diastereomeric salts are formed. These salts have different solubilities, allowing them to be separated by fractional crystallization.[18]
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Detailed Protocol: Chiral Resolution with Tartaric Acid
-
Salt Formation: Dissolve the racemic (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol in a suitable solvent, such as methanol or ethanol. In a separate flask, dissolve an equimolar amount of an enantiomerically pure chiral acid (e.g., L-(+)-tartaric acid) in the same solvent, heating gently if necessary.
-
Crystallization: Add the acid solution to the amine solution. The diastereomeric salts will begin to form. Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C), to promote the crystallization of the less soluble diastereomer. The choice of solvent is critical; the ideal solvent will maximize the solubility difference between the two diastereomeric salts.
-
Isolation: Collect the precipitated crystals by vacuum filtration. This solid is the enriched, less-soluble diastereomeric salt. The filtrate contains the more-soluble diastereomeric salt.
-
Purification: Recrystallize the solid material one or more times from a fresh solvent to achieve high diastereomeric purity. The progress of the resolution can be monitored by measuring the optical rotation of the material after each crystallization step until a constant value is achieved.
-
Liberation of the Free Amine: To recover the pure enantiomer, dissolve the purified diastereomeric salt in water and add a base (e.g., aqueous NaOH or Na₂CO₃) to deprotonate the amine, making it insoluble in water.
-
Extraction: Extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically pure (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol. The other enantiomer can be recovered from the filtrate from step 3 using the same liberation procedure.
Applications in Drug Discovery and Development
(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol and its derivatives are of significant interest in pharmaceutical research due to the broad biological activities associated with the THIQ scaffold.[4][5]
-
Chiral Intermediate: Its primary role is as a chiral building block for the synthesis of more complex active pharmaceutical ingredients (APIs).[6] The presence of both a nucleophilic amine and a reactive alcohol group allows for diverse derivatization strategies to explore structure-activity relationships (SAR).
-
Scaffold for Bioactive Molecules: The THIQ nucleus is a core component of compounds investigated for various therapeutic effects, including analgesic, anti-inflammatory, and antihypertensive properties.[1][5]
-
Case Study - Anticancer Agents: While not this exact molecule, the closely related 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid scaffold has been successfully used to develop potent inhibitors of the Bcl-2 family of proteins.[19] These proteins are critical regulators of apoptosis (programmed cell death), and their inhibition is a validated strategy in cancer therapy. A study published in Bioorganic & Medicinal Chemistry described the development of THIQ-3-carboxylic acid derivatives that showed strong binding affinity to Bcl-2 and Mcl-1 proteins and induced apoptosis in cancer cell lines.[19] This highlights the potential of the C3-substituted THIQ framework in designing targeted therapies.
Conclusion
(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol is a foundational molecule in modern medicinal chemistry. Its value is derived from the combination of the biologically relevant tetrahydroisoquinoline scaffold and the C3 chiral center bearing a versatile hydroxymethyl group. A thorough understanding of its structure, stereochemistry, and the protocols for its synthesis and resolution is essential for any researcher aiming to leverage this scaffold in drug discovery. The ability to access its enantiomerically pure forms through robust methods like diastereomeric salt resolution allows for the rational design and development of novel therapeutics with improved specificity and safety.
References
Sources
- 1. ijstr.org [ijstr.org]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. nbinno.com [nbinno.com]
- 7. (1,2,3,4-Tetrahydro-isoquinolin-3-yl)-methanol | C10H13NO | CID 3752277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. calpaclab.com [calpaclab.com]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. (S)-(-)-1,2,3,4-Tetrahydro-3-isoquinolinemethanol 98 18881-17-9 [sigmaaldrich.com]
- 11. [(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol | C10H13NO | CID 723422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Isoquinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]
- 13. Isoquinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]
- 14. real.mtak.hu [real.mtak.hu]
- 15. organicreactions.org [organicreactions.org]
- 16. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 17. Chiral resolution - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
